molecular formula C20H15ClFN5O2S B2990105 6-((5-((2-chlorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852154-46-2

6-((5-((2-chlorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2990105
CAS No.: 852154-46-2
M. Wt: 443.88
InChI Key: MVXZEHKWFABMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-((2-chlorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on pyrimidine derivatives, like the work of Fonari et al. (2004), demonstrates the importance of such compounds in developing novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in materials science and nanotechnology due to their unique structural and bonding characteristics (Fonari et al., 2004).

Biological Activity

El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, highlighting the pursuit of biologically active compounds. Such derivatives have shown promise as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating the significant therapeutic potential of pyrimidine derivatives in medicine (El-Gazzar et al., 2006).

Supramolecular Chemistry

Ashraf et al. (2019) explored the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, contributing to the field of supramolecular chemistry through structural, spectral, and computational studies. This research aids in understanding the electronic structures and potential applications of pyrimidine derivatives in designing new materials (Ashraf et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents by More et al. (2013) suggest that such compounds could be developed into effective antimicrobial drugs. The structural modification of pyrimidine derivatives offers a route to new therapeutic agents with potential antibacterial and anticancer properties (More et al., 2013).

Nonlinear Optical Materials

Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for nonlinear optics (NLO) fields, demonstrating the utility of pyrimidine derivatives in developing new materials for optoelectronic applications. This research highlights the importance of such compounds in advancing technologies related to light manipulation and transmission (Hussain et al., 2020).

Properties

IUPAC Name

6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-16-4-2-1-3-12(16)11-30-20-26-25-17(9-14-10-18(28)24-19(29)23-14)27(20)15-7-5-13(22)6-8-15/h1-8,10H,9,11H2,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXZEHKWFABMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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